Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-Depth Technical Guide to Sulfo-Cyanine3 Maleimide
This guide provides an in-depth technical overview of Sulfo-Cyanine3 maleimide, a water-soluble, thiol-reactive fluorescent dye. It is intended for researchers, scientists, and drug development professionals who are looking to leverage this versatile molecule for bioconjugation, particularly for labeling proteins, peptides, and other biomolecules.
Introduction: The Advantage of Water-Soluble Fluorophores
In the realm of bioconjugation, the ability to specifically and efficiently label biomolecules is paramount. Sulfo-Cyanine3 maleimide is a member of the cyanine dye family, analogous to Cy3®, engineered with sulfonate groups to confer high aqueous solubility.[1][2][] This key feature allows for labeling reactions to be conducted in purely aqueous buffers, which is particularly advantageous for sensitive proteins like antibodies that may be denatured by the organic co-solvents required for non-sulfonated dyes.[2][4][5] The maleimide functional group provides high selectivity for free sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins, enabling precise covalent attachment.[6][7][8] This guide will delve into the chemical properties, reaction mechanisms, and practical applications of Sulfo-Cyanine3 maleimide, providing field-proven insights to ensure robust and reproducible results.
Core Characteristics and Properties
A thorough understanding of the physicochemical and spectral properties of Sulfo-Cyanine3 maleimide is essential for designing successful labeling experiments and subsequent fluorescence-based assays.
Physicochemical Properties
Sulfo-Cyanine3 maleimide is a red powder that is highly soluble in water, as well as in common organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1][2] This high water solubility (up to 0.39 M or 30 g/L) is a direct result of its sulfonated cyanine core and is a significant advantage over its non-sulfonated counterpart.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₃₆H₄₁KN₄O₉S₂ | [1][2] |
| Molecular Weight | 776.96 Da | [1][2] |
| Appearance | Red powder | [1][2] |
| Solubility | Water, DMF, DMSO | [1][2] |
| Storage | -20°C in the dark, desiccated | [1] |
Spectral Properties
Sulfo-Cyanine3 is a bright, orange-fluorescent dye with high photostability.[9][10] Its fluorescence is pH-insensitive over a broad range (pH 4-10), making it suitable for a wide variety of biological applications.[9]
| Spectral Property | Value | Source(s) |
| Excitation Maximum (λabs) | 548 nm | [1][2] |
| Emission Maximum (λem) | 563 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 162,000 M⁻¹cm⁻¹ | [1][2] |
| Fluorescence Quantum Yield (Φ) | 0.1 | [1][2] |
| Correction Factor (CF₂₆₀) | 0.03 | [1] |
| Correction Factor (CF₂₈₀) | 0.06 | [1] |
The Chemistry of Thiol-Maleimide Conjugation
The utility of Sulfo-Cyanine3 maleimide as a labeling reagent is rooted in the specific and efficient reaction between the maleimide group and a free thiol.
Reaction Mechanism
The maleimide group is an electrophile that reacts with nucleophilic thiol groups via a Michael addition mechanism.[11] This reaction forms a stable, covalent thioether bond. The reaction is highly selective for thiols over other nucleophilic groups, such as amines, particularly within a pH range of 6.5 to 7.5.[11][12][13] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[11]
Caption: Thiol-Maleimide Conjugation Mechanism.
Critical Reaction Parameters: The "Why" Behind the Protocol
-
pH Control (6.5-7.5): This is the most critical parameter for ensuring selectivity.[12] Below pH 6.5, the concentration of the reactive thiolate anion decreases, slowing the reaction.[12] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis into a non-reactive maleamic acid, and the reactivity with primary amines (e.g., lysine residues) increases, leading to non-specific labeling.[12][13]
-
Absence of Competing Thiols: Buffers and reagents containing thiols, such as dithiothreitol (DTT), must be avoided in the final conjugation step as they will compete with the target molecule for reaction with the maleimide.[8][12] Tris(2-carboxyethyl)phosphine (TCEP) is the preferred reducing agent as it is thiol-free.[12][14]
-
Reduction of Disulfide Bonds: In proteins, cysteine residues often exist as oxidized disulfide bridges, which are unreactive towards maleimides.[6][7] Therefore, a pre-incubation step with a reducing agent like TCEP is essential to cleave these bonds and expose free thiols for labeling.[7][14]
-
Inert Atmosphere: Thiols are susceptible to oxidation, which can lead to the reformation of disulfide bonds.[7] Performing the reduction and labeling reactions in degassed buffers and under an inert atmosphere (e.g., nitrogen or argon) minimizes this issue and improves labeling efficiency.[6][7][14]
Experimental Guide: From Preparation to Characterization
This section provides a comprehensive, self-validating protocol for labeling a protein with Sulfo-Cyanine3 maleimide.
Workflow Overview
Caption: Standard workflow for protein labeling.
Detailed Step-by-Step Protocol
Materials:
-
Protein of interest (1-10 mg/mL)
-
Sulfo-Cyanine3 maleimide
-
Reaction Buffer: Thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES, Tris). Degas thoroughly before use.[6][7][8]
-
TCEP (tris(2-carboxyethyl)phosphine) solution
-
Anhydrous DMSO or DMF
-
Purification column (e.g., gel filtration, size-exclusion chromatography)[8]
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into the degassed reaction buffer at a concentration of 1-10 mg/mL.[7]
-
Rationale: A degassed, thiol-free buffer at the correct pH is crucial for maintaining protein stability and ensuring reaction specificity.
-
-
Reduction of Disulfide Bonds (if necessary):
-
Add a 10-100 fold molar excess of TCEP to the protein solution.[7][14]
-
Flush the vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-30 minutes at room temperature.[14]
-
Rationale: This step ensures that cysteine residues are in their reduced, thiol-bearing state, making them available for conjugation. TCEP is used because it does not interfere with the maleimide reaction.[12]
-
-
Preparation of Dye Stock Solution:
-
Allow the vial of Sulfo-Cyanine3 maleimide to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a fresh 10 mM stock solution of the dye in anhydrous DMSO or DMF.[8][14] Vortex to ensure complete dissolution.
-
Rationale: Maleimides can hydrolyze in the presence of water. Preparing a fresh stock solution in an anhydrous solvent maximizes the reactivity of the dye.[12] Unused stock can be stored at -20°C for up to a month, protected from light and moisture.[14]
-
-
Conjugation Reaction:
-
Add the Sulfo-Cyanine3 maleimide stock solution to the reduced protein solution to achieve a 10-20 fold molar excess of dye to protein.[7][8][14]
-
Rationale: A molar excess of the dye helps to drive the reaction to completion. The optimal ratio may need to be determined empirically for each specific protein.
-
Flush the vial with inert gas, seal, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[14]
-
Rationale: Incubation in the dark prevents photobleaching of the fluorophore. A lower temperature and longer incubation time can be beneficial for sensitive proteins.
-
-
Purification of the Conjugate:
-
Remove the unreacted, free dye from the protein-dye conjugate using gel filtration (e.g., Sephadex G-25), dialysis, or FPLC.[6][7][8]
-
Rationale: Purification is essential to remove background fluorescence from the free dye, which would interfere with downstream applications and quantification. Dialysis is a suitable method due to the high water solubility of the Sulfo-Cyanine3 maleimide.[6][7]
-
Characterization: Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, is a critical quality control parameter. It can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the dye's absorbance maximum, 548 nm (A₅₄₈).
-
Calculate the concentration of the dye:
-
[Dye] (M) = A₅₄₈ / εdye (where εdye = 162,000 M⁻¹cm⁻¹)
-
-
Calculate the corrected protein absorbance. The dye also absorbs light at 280 nm, so its contribution must be subtracted.
-
A₂₈₀, corrected = A₂₈₀ - (A₅₄₈ × CF₂₈₀) (where CF₂₈₀ = 0.06)[1]
-
-
Calculate the concentration of the protein:
-
[Protein] (M) = A₂₈₀, corrected / εprotein (where εprotein is the molar extinction coefficient of your specific protein)
-
-
Calculate the DOL:
-
DOL = [Dye] / [Protein]
-
Applications in Research and Development
The bright fluorescence, high water solubility, and specific reactivity of Sulfo-Cyanine3 maleimide make it a valuable tool in numerous applications:
-
Fluorescence Microscopy: Labeling antibodies and other targeting proteins for immunofluorescence (IF) and immunohistochemistry (IHC).
-
Flow Cytometry: Creating fluorescent probes for cell surface and intracellular protein detection.
-
Protein-Protein Interaction Studies: Used in Förster Resonance Energy Transfer (FRET) assays as an acceptor or donor dye.
-
Drug Development: A key component in the creation of Antibody-Drug Conjugates (ADCs), where a therapeutic payload is attached to a targeting antibody.[11][15]
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency (Low DOL) | 1. Incomplete reduction of disulfide bonds. 2. Re-oxidation of thiols to disulfides. 3. Hydrolysis of the maleimide reagent. 4. Insufficient molar excess of dye. | 1. Increase TCEP concentration or incubation time.[12] 2. Ensure buffers are thoroughly degassed; work under an inert atmosphere.[12] 3. Prepare fresh dye stock solution in anhydrous solvent immediately before use.[12] 4. Increase the dye-to-protein molar ratio. |
| Protein Precipitation | Over-labeling of the protein, leading to changes in solubility. | Reduce the dye-to-protein molar ratio or shorten the reaction time. |
| High Background Fluorescence | Incomplete removal of free, unreacted dye. | Optimize the purification step (e.g., use a longer gel filtration column, increase the number of dialysis buffer changes). |
Expert Insight: While the thioether bond formed is generally stable, it has been reported that under certain biological conditions, it can undergo a retro-Michael reaction, leading to de-conjugation.[16] For applications requiring exceptional long-term stability in vivo, newer maleimide derivatives designed to form more robust linkages are being developed and should be considered.[15][16][17]
References
-
Antibodies.com. (n.d.). Sulfo-Cyanine 3 maleimide (A270278). Retrieved from [Link][2]
-
Antibodies.com. (n.d.). Cyanine 3 maleimide (A270145). Retrieved from [Link][5]
-
Interchim. (n.d.). CYanine Fluorophores. Retrieved from [Link][18]
-
Lumiprobe. (n.d.). Maleimide Labeling of Proteins and Other Thiolated Biomolecules. Retrieved from [Link][19]
-
Bernardes, G. J. L., et al. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Angewandte Chemie International Edition, 58(29), 9792-9813. Retrieved from [Link][15]
-
Zhang, Y., et al. (2022). Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation. Polymer Chemistry, 13(44), 6245-6254. Retrieved from [Link][17]
-
Semantic Scholar. (n.d.). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. Retrieved from [Link][20]
-
Späte, A. K., et al. (2014). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 53(40), 10839-10842. Retrieved from [Link][16]
-
Reddit. (2025). Maleimide labeling. Retrieved from [Link][21]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfo-Cyanine 3 maleimide (A270278) | Antibodies.com [antibodies.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Cyanine 3 maleimide (A270145) | Antibodies.com [antibodies.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 15. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creativepegworks.com [creativepegworks.com]
- 17. Hydrolytically Stable Maleimide-end Functionalized Polymers for Site-Specific Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. interchim.fr [interchim.fr]
- 19. cn.lumiprobe.com [cn.lumiprobe.com]
- 20. Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. | Semantic Scholar [semanticscholar.org]
- 21. reddit.com [reddit.com]
Technical Support Center: Sulfo-Cyanine3 Maleimide
